
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)sulfonyl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C18H19ClFNO5S2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Pyrrolidine Derivatives : Research demonstrates efficient methods for synthesizing 1-(arylsulfonyl)pyrrolidines, showcasing the compound's utility as a precursor in organic synthesis. Acid-catalyzed reactions involving phenols under mild conditions highlight its potential for creating pyrrolidine-1-sulfonylarene derivatives, indicating its versatility in synthetic chemistry (Smolobochkin et al., 2017).
Chemical Stability and Reactivity : Another study explored the synthesis and characterization of a similar compound, focusing on its stability and reactivity. The research provides insights into how such compounds can be synthesized and manipulated for various chemical applications (Murthy et al., 2017).
Applications in Materials Science and Polymer Technology
Organic Electronic Devices : Sulfonyl pyrrolidine derivatives have been applied in the enhancement of organic electronic devices, such as organic solar cells (OSCs). Studies show that doping poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with certain derivatives can significantly improve the material's work function and conductivity, leading to higher power conversion efficiencies in OSCs (Zeng et al., 2020).
Polymer Synthesis and Properties : Research into fluorinated polyamides containing pyridine and sulfone moieties illustrates the use of sulfonyl pyrrolidine compounds in creating high-performance polymers. These polymers exhibit desirable properties such as solubility in organic solvents, high thermal stability, and excellent mechanical strengths, making them suitable for various industrial applications (Liu et al., 2013).
Proton Exchange Membranes : The synthesis of sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups, utilizing sulfonyl pyrrolidine compounds, showcases their application in the development of proton exchange membranes for fuel cell technologies. These membranes demonstrate superior proton conductivity and mechanical properties compared to traditional materials, highlighting the potential for energy applications (Bae et al., 2009).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO5S2/c1-2-26-18-8-7-15(11-17(18)20)28(24,25)21-10-9-16(12-21)27(22,23)14-5-3-13(19)4-6-14/h3-8,11,16H,2,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZZRDSLAWOLBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

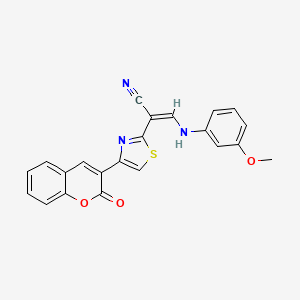
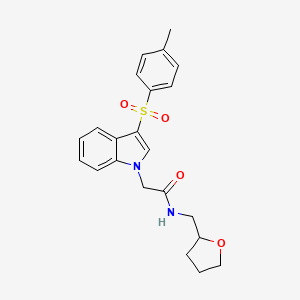
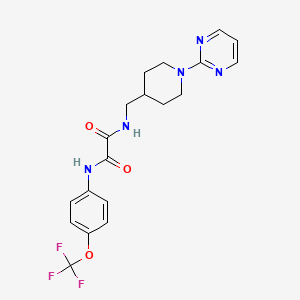
![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)
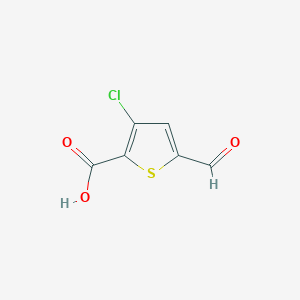
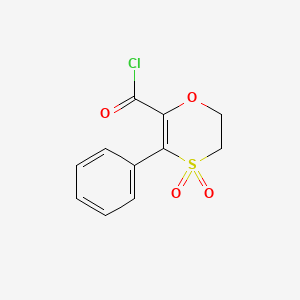
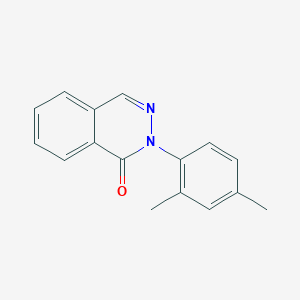
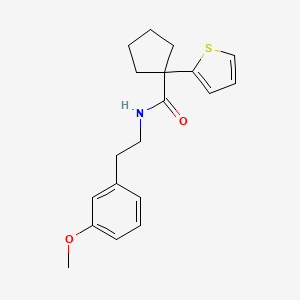
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B2356444.png)

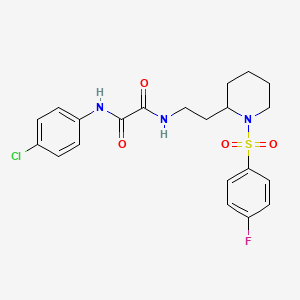
![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine](/img/structure/B2356447.png)
![N-[4-(Cyclopropylmethylsulfamoyl)phenyl]-2-[(1-hydroxycyclohexyl)methyl]piperidine-1-carboxamide](/img/structure/B2356454.png)
